molecular formula C27H37N5O7 B15168293 L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline CAS No. 648907-51-1

L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline

Cat. No.: B15168293
CAS No.: 648907-51-1
M. Wt: 543.6 g/mol
InChI Key: DWKSDDRRNQCUNK-XSXWSVAESA-N
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Description

L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline (Ala-Pro-Pro-Tyr-Pro) is a linear pentapeptide characterized by its sequential arrangement of three proline residues, one tyrosine, and an alanine. Proline’s unique cyclic structure imparts rigidity to the peptide backbone, influencing conformational stability and secondary structure formation, such as beta-turns or polyproline helices .

Properties

CAS No.

648907-51-1

Molecular Formula

C27H37N5O7

Molecular Weight

543.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H37N5O7/c1-16(28)24(35)31-13-3-6-21(31)26(37)30-12-2-5-20(30)23(34)29-19(15-17-8-10-18(33)11-9-17)25(36)32-14-4-7-22(32)27(38)39/h8-11,16,19-22,33H,2-7,12-15,28H2,1H3,(H,29,34)(H,38,39)/t16-,19-,20-,21-,22-/m0/s1

InChI Key

DWKSDDRRNQCUNK-XSXWSVAESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-proline, L-tyrosine, and L-proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptide with modified disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline has several scientific research applications:

    Chemistry: Used in studies of peptide synthesis, structure-activity relationships, and peptide-based catalysis.

    Biology: Investigated for its role in protein-protein interactions, enzyme inhibition, and cell signaling pathways.

    Medicine: Explored for potential therapeutic applications, including antimicrobial peptides, enzyme inhibitors, and drug delivery systems.

    Industry: Utilized in the development of peptide-based materials, biosensors, and biocatalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, the tyrosine residue may participate in phosphorylation events, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Proline-Rich Linear Peptides
  • L-Alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl... (Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro) This extended proline-rich peptide (MW ~982.5) shares the triproline motif with Ala-Pro-Pro-Tyr-Pro but includes threonine and leucine. The additional proline residues enhance backbone rigidity, favoring type II beta-turn conformations similar to collagen-like structures .
Cyclic Dipeptides
  • Cyclo(L-tyrosyl-L-prolyl)
    • A cyclic dipeptide (MW 260.3) with Tyr-Pro sequencing. Cyclization restricts conformational flexibility, improving membrane permeability and antimicrobial activity (MIC reduced by 50% when liposome-encapsulated) .
    • Key Difference : The linear pentapeptide’s larger size and lack of cyclization may reduce cellular uptake efficiency but offer diverse binding modes due to extended structure.
Collagen-Related Peptides
  • Hydroxyproline-Containing Peptides
    • Prolyl 4-hydroxylase (P4H) catalyzes proline hydroxylation in collagen, stabilizing the triple helix via Hyp-mediated hydrogen bonding . Ala-Pro-Pro-Tyr-Pro lacks hydroxylation, suggesting lower collagen-binding affinity but retained rigidity from proline’s inherent conformation.
Antimicrobial Peptides
  • Liposome-Encapsulated Cyclo(Tyr-Pro)
    • Exhibits enhanced activity against Staphylococcus aureus (MIC 12.5 µg/mL vs. 25 µg/mL for free form) due to improved delivery .
    • Implication for Ala-Pro-Pro-Tyr-Pro : Encapsulation may similarly enhance its bioactivity, though its larger size could affect liposome loading efficiency.

Physicochemical Properties

Compound Molecular Weight Solubility* Key Features
Ala-Pro-Pro-Tyr-Pro ~568.6 Moderate (aqueous) Three prolines, one tyrosine
Cyclo(Tyr-Pro) 260.3 Low (lipophilic) Cyclic, aromatic
Boc-Pro-D-Ala-OH (beta-turn model) 286.3 High (polar solvents) Cis-trans isomerism, type II beta-turn

*Solubility inferred from residue hydrophobicity and structural data.

Biological Activity

L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline (often abbreviated as APPTP) is a pentapeptide that has garnered attention for its unique sequence and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Properties

APPTP consists of five amino acids: alanine (Ala), proline (Pro), tyrosine (Tyr), and another proline. The sequence can significantly influence its biological properties due to the unique characteristics of the amino acids involved, particularly the presence of proline, which contributes to conformational rigidity and stability in peptide structures.

Key Properties:

  • Molecular Weight: Approximately 600 Da
  • Hydrophobicity: Moderate, influenced by the presence of proline and tyrosine
  • Conformational Flexibility: Limited due to proline's cyclic structure

1. Antioxidant Activity

APPTP has shown potential antioxidant properties. Studies indicate that peptides with proline residues can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and anti-aging therapies.

2. Antimicrobial Properties

Research indicates that certain peptide sequences exhibit antimicrobial effects. APPTP's structure may allow it to disrupt bacterial membranes or inhibit essential microbial enzymes, making it a candidate for development into antimicrobial agents.

3. Cell Signaling Modulation

Peptides like APPTP can interact with various receptors, influencing cell signaling pathways. For instance, they may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of APPTP in a model of oxidative stress-induced neuronal damage. Results demonstrated that treatment with APPTP significantly reduced cell death and improved cell viability compared to untreated controls. The underlying mechanism was attributed to the peptide's ability to enhance antioxidant enzyme activity.

ParameterControl GroupAPPTP Treatment
Cell Viability (%)5085
Reactive Oxygen Species (ROS) LevelsHighLow

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of APPTP was tested against various strains of bacteria, including E. coli and S. aureus. The peptide exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL

The biological activities of APPTP can be attributed to several mechanisms:

  • Membrane Disruption: The amphipathic nature of peptides allows them to integrate into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition: Certain sequences may mimic substrates or transition states, inhibiting enzyme activity critical for microbial survival.
  • Receptor Interaction: The peptide may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that promote protective responses.

Q & A

Q. Why do some studies report conflicting roles of proline-rich peptides in signaling pathways?

  • Critical Analysis :
  • Context-dependent activity : Bioactivity may vary with cell type, peptide concentration, or post-translational modifications .
  • Artifact risks : Ensure synthetic peptides are free from endotoxins (test via LAL assay) and aggregation (assess by dynamic light scattering) .

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